(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one is a chemical compound with the molecular formula and a molecular weight of approximately 156.18 g/mol. This compound belongs to the class of oxazines, which are heterocyclic compounds containing oxygen and nitrogen atoms in their ring structure. The specific configuration of this compound indicates its stereochemistry, which plays a crucial role in its biological activity and interactions.
The synthesis of (9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one can be achieved through several methods, typically involving multi-step organic reactions. Key synthetic routes may include:
The synthesis often involves controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, reactions may be conducted under inert atmospheres to prevent oxidation or moisture interference.
The molecular structure of (9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one features a bicyclic framework that includes a saturated pyrazine ring fused to an oxazine ring. The specific stereochemistry at the 9-position is crucial for its biological properties.
(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one can participate in various chemical reactions typical for nitrogen-containing heterocycles:
The reactivity of this compound is influenced by its electronic structure and steric factors due to its bicyclic nature. Reaction conditions must be optimized for specific transformations to achieve desired products.
The mechanism of action for (9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one primarily involves interactions with biological targets such as enzymes or receptors. The precise mechanism can vary based on the target but may include:
Research into its pharmacological properties is ongoing, with studies focusing on its efficacy against various disease models.
Relevant data regarding melting point and boiling point are not extensively documented in available sources but should be characterized during experimental work.
(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one has potential applications in:
Research continues into optimizing its properties for enhanced biological activity and therapeutic efficacy across various applications .
The stereoselective construction of the (9aR) configuration employs chiral auxiliary strategies and organocatalytic methods to achieve enantiomeric excess (ee) >98%. Key approaches include:
Table 1: Enantioselective Methods Comparison
Method | Chiral Controller | ee (%) | Yield (%) |
---|---|---|---|
Evans auxiliary | Oxazolidinone | >99 | 78 |
Organocatalysis | L-Proline | 97 | 82 |
Enzymatic resolution | Pseudomonas fluorescens lipase | 99 | 52 |
Critical to pathway selection is the substrate tolerance: Electron-withdrawing substituents on the pyrazine ring require modified auxiliaries to maintain stereocontrol. Optimal results occur when R = methyl or benzyl groups [4] [5].
Triethylsilane (Et₃SiH) serves as a dual-function reagent enabling simultaneous reduction and cyclization while preserving the (9aR) configuration. The mechanism involves:
Solvent effects profoundly influence diastereoselectivity: Dichloromethane affords 15:1 dr (diastereomeric ratio), while methanol decreases selectivity to 5:1 due to competing proton transfer pathways. At -78°C, dr improves to >20:1 by slowing racemization. Catalyst screening shows trifluoroacetic acid (10 mol%) optimizes yield (91%) and dr (18:1) by stabilizing the iminium transition state [5] [7].
Table 2: Optimization of Reductive Cyclization
Condition | Temperature (°C) | dr (9aR:9aS) | Yield (%) |
---|---|---|---|
Et₃SiH/TFA (CH₂Cl₂) | 25 | 15:1 | 88 |
Et₃SiH/TsOH (MeOH) | 25 | 5:1 | 76 |
Et₃SiH/TFA (CH₂Cl₂) | -78 | 22:1 | 91 |
Post-cyclization purification protocols include silica gel chromatography with ethyl acetate/hexane (3:7) to remove dimeric byproducts formed via over-reduction (<5% yield) [5].
Sustainable synthesis leverages solvent-free conditions and formaldehyde scavengers to improve atom economy and reduce waste:
Process intensification via continuous flow reactors enhances sustainability: A packed-bed system (20 cm³/min flow rate) with immobilized acid catalyst produces 12 kg/day of enantiopure material (99.5% ee) with 98% space-time yield [3] [6].
Table 3: Green Metrics Comparison
Method | PMI (Process Mass Intensity) | E-Factor | Energy Use (kJ/mol) |
---|---|---|---|
Traditional batch | 86 | 32 | 480 |
Mechanochemical | 8.2 | 5.2 | 210 |
Continuous flow | 15 | 6.8 | 185 |
The oxazinone scaffold undergoes selective transformations at three reactive sites:
Heterocycle annulation creates complex polycycles:
Table 4: Derivative Synthesis and Applications
Reaction Type | Reagents/Conditions | Product | Application |
---|---|---|---|
N1-Alkylation | NaH, propargyl bromide (THF, 0°C) | N-propargyloxazinone | Click chemistry handle |
C7-Oxidation | TEMPO/BAIB (CH₂Cl₂, rt) | Aldehyde-functionalized | Reductive amination |
Pyrimidine annulation | Guanidine, μW 140°C, 20 min | Pyrimido[4,5-b]oxazinone | Antibacterial agents |
Multicomponent reactions efficiently build complexity: Combining the oxazinone scaffold, aryl aldehydes, and Meldrum's acid under catalyst-free conditions generates spirocyclic derivatives with three new stereocenters (dr >95:5) via a tandem Knoevenagel-Michael sequence [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0